

In-Depth Technical Guide: VH032 Analogues in Targeted Protein Degradation

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Compound of Interest

Compound Name: VH032 analogue-1

Cat. No.: B12389772

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VH032 and its analogues, a critical class of molecules utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the proprietary nature of developmental compounds, a specific public domain chemical structure, CAS number, and molecular weight for a compound explicitly named "**VH032 analogue-1**" are not readily available. Commercial suppliers such as MedChemExpress describe "**VH032 analogue-1**" as a key intermediate for PROTAC synthesis with a protective group that is removed under acidic conditions, but do not disclose its precise structure.^{[1][2]}

This guide will therefore focus on the well-characterized parent molecule, VH032, and its publicly disclosed analogues, providing a framework for understanding their application in targeted protein degradation.

Core Concepts: VH032 and VHL-Mediated Degradation

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[3] In the cell, VHL is a key component of a Cullin-RING E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1 α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. VH032 was designed to mimic the binding of the hydroxylated HIF-1 α peptide to VHL, thereby acting as a VHL E3 ligase recruiting element in PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like VH032), a ligand for a target protein of interest (POI), and a chemical linker. By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings the two into close proximity, inducing the ubiquitination and degradation of the target protein.

Quantitative Data of VH032 and Key Analogues

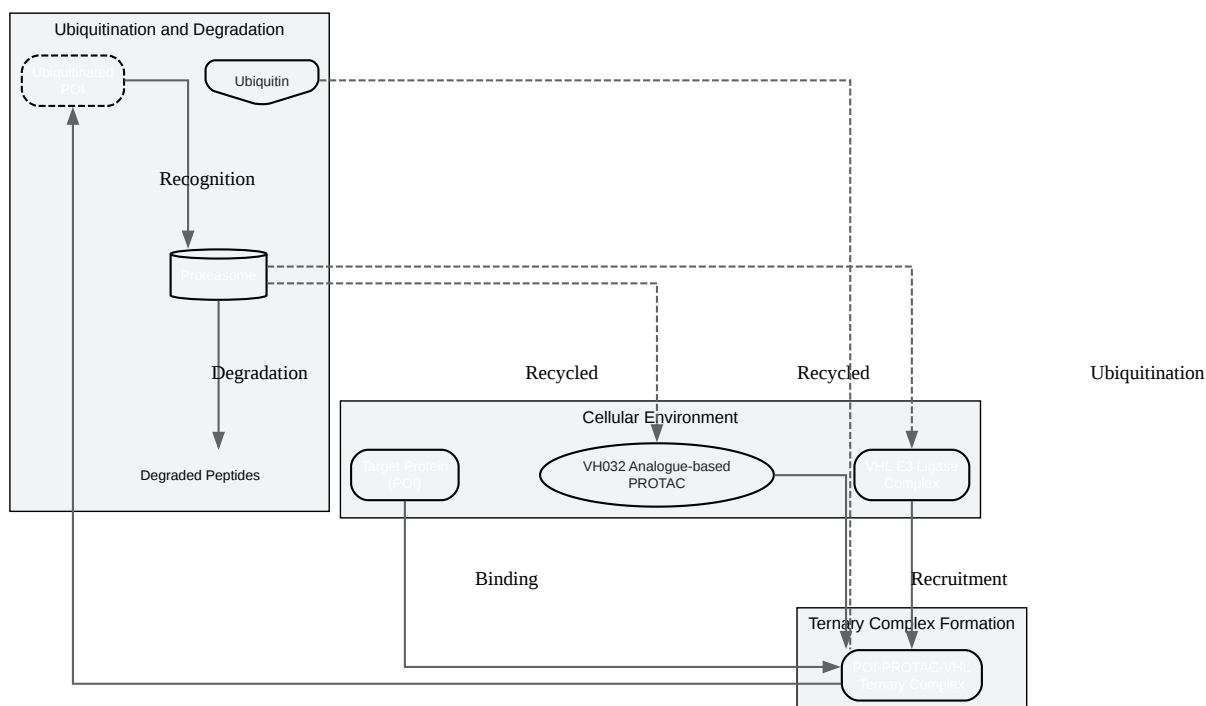
The following table summarizes the key quantitative data for the parent VH032 molecule and a common amine-functionalized analogue used for PROTAC synthesis.

Compound Name	CAS Number	Molecular Weight (g/mol)	Chemical Formula	Notes
VH032	1448188-62-2	472.60	C ₂₄ H ₃₂ N ₄ O ₄ S	The foundational VHL ligand.[3]
(S,R,R)-VH032	2489876-59-5	Not specified	Not specified	A stereoisomer of VH032.
VH 032, amine	2137142-47-1	503.49 (di-HCl salt)	C ₂₂ H ₃₀ N ₄ O ₃ S·2HCl	A derivative with a primary amine for linker conjugation.

Note: The molecular weight of different salts of a compound will vary.

Signaling Pathway: The PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VH032 analogue to induce the degradation of a target protein.



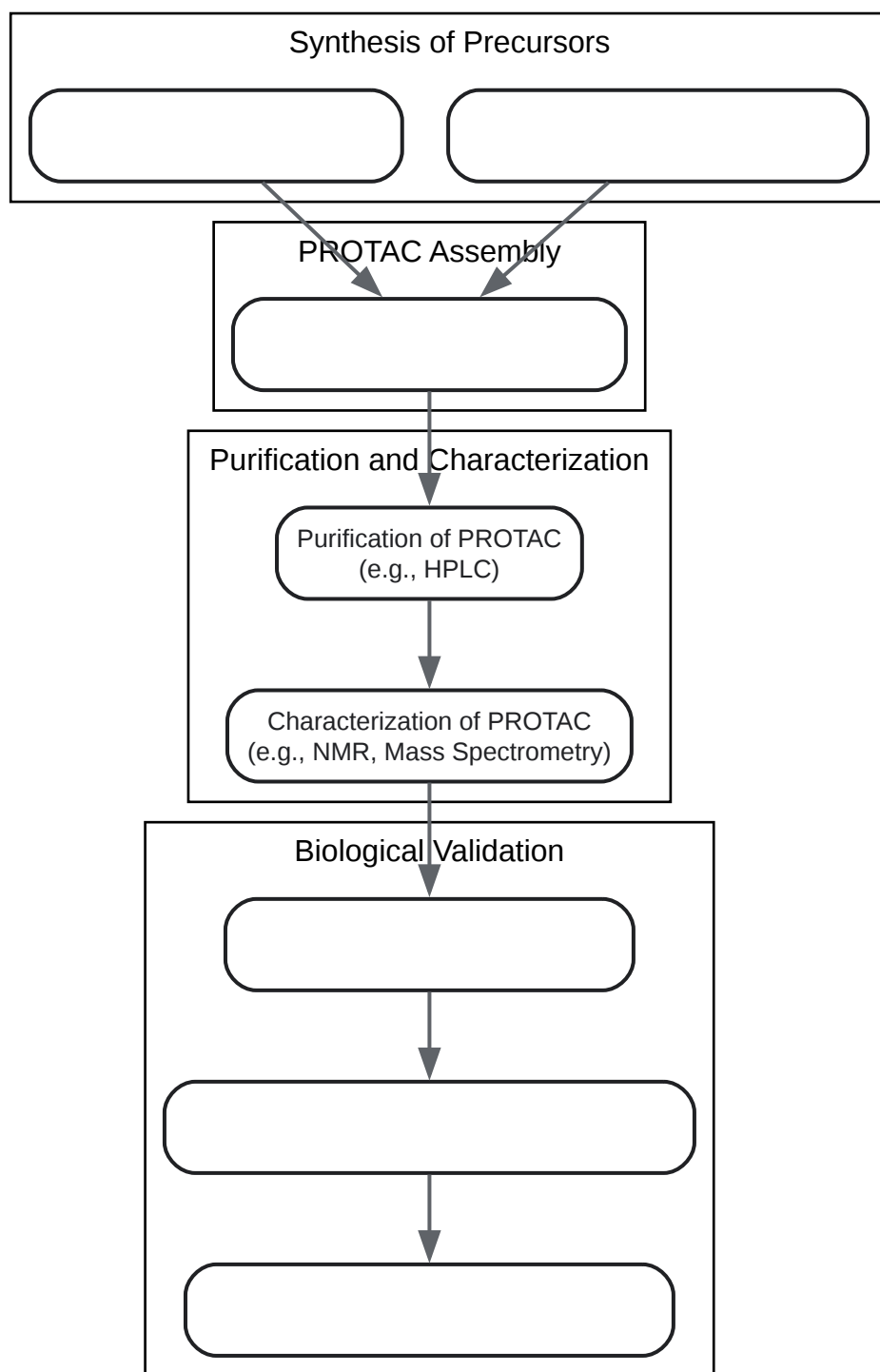
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Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The synthesis of VH032 and its analogues, along with their conjugation into PROTACs, involves multi-step organic synthesis. Below is a generalized experimental workflow for the

synthesis of a VH032-based PROTAC.



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Caption: General experimental workflow for PROTAC development.

Representative Synthetic Step: Amide Coupling for PROTAC Formation

A common method for conjugating a VH032 analogue containing a free amine to a POI ligand with a carboxylic acid is through amide bond formation.

Materials:

- VH032 analogue with a terminal amine (e.g., VH 032, amine)
- POI ligand with a terminal carboxylic acid
- Amide coupling reagents (e.g., HATU, HOBt)
- A non-nucleophilic base (e.g., DIPEA)
- Anhydrous polar aprotic solvent (e.g., DMF, DCM)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Dissolution:** Dissolve the POI ligand with the carboxylic acid in the anhydrous solvent under an inert atmosphere.
- **Activation:** Add the amide coupling reagents (e.g., 1.1 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
- **Addition of Amine:** Add the VH032 analogue with the terminal amine (e.g., 1.0 equivalent) to the reaction mixture.
- **Reaction:** Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

- **Work-up:** Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
- **Purification:** Purify the crude product using column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
- **Characterization:** Confirm the identity and purity of the final PROTAC product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

This guide provides a foundational understanding of VH032 analogues and their central role in the rapidly advancing field of targeted protein degradation. For specific applications, researchers should consult detailed synthetic procedures and biological testing protocols from peer-reviewed literature and established chemical suppliers.

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